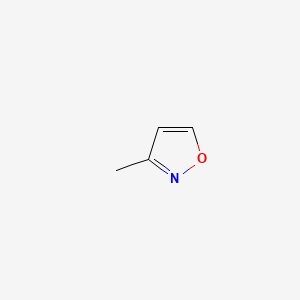

3-Methylisoxazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-3-6-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMCMYMKECWGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184856 | |

| Record name | Isoxazole, 3-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30842-90-1 | |

| Record name | 3-Methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030842901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 3-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8WZL93LEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of 3 Methylisoxazole Research

Early Discoveries and Fundamental Understandings

The story of isoxazoles begins in the late 19th and early 20th centuries. A pivotal moment in isoxazole (B147169) chemistry was the recognition of the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) by Ludwig Claisen in 1888. ijpcbs.comjetir.orgresearchgate.net This was followed by the first synthesis of the parent isoxazole ring by Dunstan and Dymond, who obtained 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies. ijpcbs.comjetir.orgresearchgate.net Claisen further solidified the foundations of isoxazole synthesis in 1903 by preparing the parent isoxazole from the oximation of propargylaldehyde acetal. nih.govsmolecule.com These early works established the aromatic character of the isoxazole ring and laid the groundwork for future explorations into its derivatives. ijpcbs.comjetir.org

The fundamental method for synthesizing isoxazoles, which remains relevant today, involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). youtube.comcore.ac.uk This reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

Key Milestones in Isoxazole Chemistry Leading to 3-Methylisoxazole Focus

The development of isoxazole chemistry saw significant advancements throughout the 20th century. A major contribution came from Quilico's studies between 1930 and 1946 on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com This introduced the concept of 1,3-dipolar cycloaddition as a powerful tool for constructing the isoxazole core. nanobioletters.com

The versatility of the isoxazole ring as a synthetic building block became increasingly apparent. Researchers recognized that the isoxazole nucleus could be chemically manipulated to yield various functional groups, including enaminones, 1,3-dicarbonyl compounds, γ-amino alcohols, and β-hydroxy nitriles, making it a valuable precursor for more complex molecules. ijpcbs.com

The focus on specifically substituted isoxazoles, such as this compound, arose from the desire to fine-tune the electronic and steric properties of the ring for specific applications. The position of the methyl group at the 3-position influences the reactivity and biological activity of the molecule. For instance, the synthesis of 3,5-dimethylisoxazole (B1293586) was achieved by reacting pentane-2,4-dione with hydroxylamine hydrochloride. thieme-connect.de

Emergence of this compound in Medicinal Chemistry and Organic Synthesis

The latter half of the 20th century and the beginning of the 21st century witnessed the emergence of this compound and its derivatives as crucial components in medicinal chemistry. researchgate.net The isoxazole scaffold proved to be a "privileged structure," appearing in a variety of biologically active compounds. rsc.org

Derivatives of this compound have been investigated for a wide range of pharmacological activities, including:

Antimicrobial and Antibacterial properties: The isoxazolyl group is a key feature in several beta-lactamase-resistant antibiotics. researchgate.net

Anti-inflammatory effects: Isoxazole derivatives have been developed as COX-2 inhibitors. ijpcbs.com

Anticancer potential: Certain derivatives have shown promise in inhibiting cancer cell proliferation. ontosight.ai

Antiviral activity: Novel isoxazole derivatives have demonstrated activity against viruses like human rhinovirus 2 and coxsackievirus B3. nih.gov

Neurological applications: this compound-5-carboxylic acid serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

The importance of this compound also extends to its role as a versatile intermediate in organic synthesis. For example, 5-Amino-3-methylisoxazole (B44965) is a key building block for pharmaceuticals and agrochemicals. cymitquimica.comasianpubs.orgasianpubs.org Its synthesis from 3-aminocrotononitrile (B73559) and hydroxylamine hydrochloride is a well-established, albeit sometimes low-yielding, process. asianpubs.org Furthermore, 4-iodo-3-methylisoxazole-5-formaldehyde is a novel compound that allows for the convenient synthesis of various aryl isoxazole derivatives through coupling and condensation reactions. google.com

The development of new synthetic methods, including multicomponent reactions like the Passerini reaction, has further expanded the chemical space accessible from this compound derivatives, leading to the discovery of new compounds with potential immunotropic activity. bibliotekanauki.pl

Advanced Synthetic Methodologies for 3 Methylisoxazole and Its Derivatives

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds like isoxazoles. These methods involve the formation of the characteristic five-membered ring through the strategic connection of atoms from one or more precursor molecules.

Nitrile Oxide Precursor Cycloadditions

A prevalent and versatile strategy for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles, most notably alkynes. nih.gov Nitrile oxides are highly reactive intermediates that can be generated in situ from various precursors, such as aldoximes or hydroxamoyl chlorides. rsc.orgresearchgate.net

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful tool for constructing the isoxazole ring. rsc.org This reaction typically proceeds via a concerted mechanism, leading to the formation of two new covalent bonds and the heterocyclic ring in a single step. rsc.org The regioselectivity of this reaction, which dictates the orientation of the substituents on the isoxazole ring, can often be a challenge, sometimes resulting in a mixture of regioisomers. nih.gov However, methods utilizing terminal alkynes often favor the formation of 3,5-disubstituted isoxazoles. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly protocols. For instance, ball-milling has been employed for the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes, offering good yields and short reaction times under solvent-free conditions. tandfonline.comtandfonline.com

Table 1: Examples of [3+2] Cycloaddition Reactions

| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) oxime | Phenylacetylene | NaCl, Oxone, Na2CO3, Ball-milling | 3-Phenyl-5-phenylisoxazole | 83 | tandfonline.com |

| 4-Chlorobenzaldehyde oxime | Propargyl alcohol | NaCl, Oxone, Na2CO3, Ball-milling | 3-(4-Chlorophenyl)-5-(hydroxymethyl)isoxazole | 65 | tandfonline.com |

| 4-Methoxybenzaldehyde oxime | Ethyl propiolate | NaCl, Oxone, Na2CO3, Ball-milling | Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | 79 | tandfonline.com |

Hypervalent iodine reagents have emerged as mild and environmentally benign oxidants for the in situ generation of nitrile oxides from aldoximes. mdpi.comcore.ac.uk These reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent), facilitate the oxidation of aldoximes to the corresponding nitrile oxides, which then undergo cycloaddition with alkynes. core.ac.uk Catalytic versions of this reaction have been developed, using a catalytic amount of an iodoarene in the presence of a terminal oxidant like oxone. organic-chemistry.orgescholarship.org This approach offers an efficient and sustainable alternative to stoichiometric methods. organic-chemistry.org The reaction mechanism is believed to involve the formation of an active hypervalent iodine(III) species that reacts with the aldoxime to generate the nitrile oxide. mdpi.comorganic-chemistry.org

Table 2: Hypervalent Iodine-Catalyzed Synthesis of Isoxazoles

| Aldoxime | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde oxime | Phenylacetylene | 3,5-Me2C6H3I (cat.), Oxone, HFIP/H2O/MeOH | 3,5-Diphenylisoxazole | 75 | organic-chemistry.org |

| 4-Methoxybenzaldehyde oxime | 1-Octyne | 2-Iodoxybenzoic acid (IBX) | 3-(4-Methoxyphenyl)-5-hexylisoxazole | - | mdpi.com |

| 4-Chlorobenzaldehyde oxime | Phenylacetylene | Iodo-benzene diacetate (PIDA) | 3-(4-Chlorophenyl)-5-phenylisoxazole | - | researchgate.net |

Achieving high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles is a significant goal. One strategy involves the use of copper(I) catalysts in the cycloaddition of nitrile oxides with terminal acetylenes. nih.gov This method provides excellent regioselectivity, affording the 3,5-disubstituted products in good yields. nih.gov Another approach utilizes 1,1-disubstituted bromoalkenes as alkyne surrogates. nih.gov These bromoalkenes react with nitrile oxides to form bromoisoxazoline intermediates, which then eliminate hydrogen bromide to yield the 3,5-disubstituted isoxazoles with high regioselectivity. nih.govorganic-chemistry.org

Furthermore, the reaction of nitrile oxides with electron-deficient alkenes in a one-pot process involving bromination, in situ nitrile oxide generation, cycloaddition, and dehydrobromination also leads to the direct and regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org

Hypervalent Iodine Catalysis in Cycloaddition

Oxime-Mediated Cyclizations

Oximes are versatile intermediates in organic synthesis and can be directly involved in the formation of the isoxazole ring without necessarily proceeding through a distinct nitrile oxide intermediate. researchgate.netbeilstein-journals.org

The reaction of benzaldehyde oxime derivatives with β-ketoesters like ethyl acetoacetate (B1235776) provides a direct route to isoxazole derivatives. For instance, the condensation of hydroxylamine (B1172632) hydrochloride with ethyl acetoacetate can form an oxime intermediate, which then undergoes cyclization. orgchemres.orgnih.gov Subsequent reaction with an aromatic aldehyde, such as benzaldehyde, in a Knoevenagel-type condensation leads to the formation of 4-arylmethylene-3-methylisoxazol-5(4H)-ones. orgchemres.orgnih.gov Various catalysts, including imidazole, citric acid, and tin(II)-montmorillonite, have been employed to facilitate this one-pot, three-component reaction. orgchemres.orgtandfonline.comorientjchem.org The mechanism involves the initial formation of an oxime from ethyl acetoacetate and hydroxylamine, followed by cyclization and subsequent condensation with the aldehyde. nih.gov

Table 3: Catalysts for the Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-ones

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Imidazole | Water | 95 | orgchemres.org |

| 4-Chlorobenzaldehyde | Citric Acid | Water | 88 | orientjchem.org |

| Benzaldehyde | Sn(II)-Montmorillonite | Water | 96 | tandfonline.com |

Palladium-Catalyzed Coupling Reactions for Substituted Isoxazoles

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly substituted isoxazoles, offering a high degree of control over the final structure. These methods often involve the formation of key intermediates which then undergo cyclization to form the isoxazole ring.

A notable strategy involves the palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides. This process allows for the creation of functionalized isoxazoles with good functional group tolerance under mild conditions. organic-chemistry.org Another significant advancement is the use of palladium catalysis in multi-component reactions. For instance, a four-component synthesis of biaryl-substituted isoxazoles has been developed, which sequentially combines Sonogashira coupling, cyclocondensation, and Suzuki coupling in a one-pot fashion. mdpi.com This approach is not only efficient but also allows for the sequential use of the palladium catalyst without needing to add more, making it an economical process. mdpi.com

Furthermore, palladium-catalyzed reactions are instrumental in the functionalization of pre-formed isoxazole rings. The direct C-H arylation of isoxazoles at the 5-position with aryl iodides is a prime example. researchgate.net This method selectively activates the C-H bond, leading to the formation of 5-arylisoxazoles in moderate to good yields. researchgate.net Additionally, 4-iodoisoxazoles, which can be synthesized via electrophilic cyclization, are versatile intermediates for various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the synthesis of a diverse library of 3,4,5-trisubstituted isoxazoles. organic-chemistry.orgnih.govacs.org

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Cascade Annulation/Allylation | Palladium catalyst, Allyl halides | Good functional group tolerance, mild conditions. | organic-chemistry.org |

| Four-Component Synthesis | Palladium catalyst (sequential use) | One-pot synthesis of biaryl-substituted isoxazoles. | mdpi.com |

| Direct C-H Arylation | PdCl2(MeCN)2, DPPBz, AgF | Selective arylation at the 5-position of the isoxazole ring. | researchgate.net |

| Cross-Coupling of 4-Iodoisoxazoles | Palladium catalyst, Boronic acids/Alkynes/etc. | Versatile method for producing 3,4,5-trisubstituted isoxazoles. | organic-chemistry.orgnih.govacs.org |

AuCl3-catalyzed Cycloisomerization of α,β-acetylenic oximes

Gold(III) chloride (AuCl3) has proven to be a highly effective catalyst for the cycloisomerization of α,β-acetylenic oximes, providing a direct and efficient route to substituted isoxazoles. organic-chemistry.orgresearchgate.netthieme-connect.de This methodology is notable for its mild reaction conditions, excellent yields, and high regioselectivity, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.orgresearchgate.net

The reaction typically proceeds with a low catalyst loading (e.g., 1 mol% AuCl3) in a solvent like dichloromethane (B109758) at moderate temperatures (e.g., 30°C). organic-chemistry.org A key advantage of this method is its compatibility with a wide range of functional groups, including those sensitive to other synthetic methods. For example, substrates containing silyl (B83357) groups remain intact, which is a significant improvement over other procedures that can cause desilylation. organic-chemistry.org The reaction rates can be influenced by the electronic nature of the substituents on the oximes; electron-releasing groups tend to enhance the reaction rate, while electron-withdrawing groups may necessitate higher temperatures. organic-chemistry.org

The proposed mechanism involves the activation of the triple bond of the acetylenic oxime by the AuCl3 catalyst, which facilitates the subsequent cyclization and protodeauration to afford the isoxazole product. organic-chemistry.org This method avoids the use of hazardous reagents and offers a versatile and efficient pathway to a variety of isoxazole derivatives. organic-chemistry.org

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α,β-acetylenic oximes | AuCl3 (1 mol%) | CH2Cl2, 30°C | Substituted isoxazoles | Up to 93% | organic-chemistry.org |

| Oxime with electron-releasing group | AuCl3 | 30°C | Corresponding isoxazole | High | organic-chemistry.org |

| Oxime with electron-withdrawing group | AuCl3 | Higher temperature required | Corresponding isoxazole | Good | organic-chemistry.org |

| Silyl-substituted oxime | AuCl3 | 30°C | Silyl-substituted isoxazole | Good | organic-chemistry.org |

Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids

A novel and efficient method for the synthesis of 5-substituted 3-isoxazolols involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids. organic-chemistry.orgnih.govacs.orgresearchgate.net This approach is particularly advantageous as it circumvents the formation of the common 5-isoxazolone byproduct, which often complicates traditional syntheses from β-keto esters and hydroxylamine. organic-chemistry.orgnih.gov

The synthesis of the N,O-diBoc-protected β-keto hydroxamic acids is achieved through a versatile three-step procedure starting from carboxylic acid derivatives. organic-chemistry.orgnih.gov These precursors are first converted into acyl Meldrum's acids, which then undergo aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine. organic-chemistry.orgnih.gov The final step is the cyclization of these hydroxamic acid analogues, which is effectively mediated by hydrochloric acid to yield the desired 5-substituted 3-isoxazolols. organic-chemistry.orgnih.gov

This method has been shown to be applicable to a variety of acyl Meldrum's acids, highlighting its general utility. organic-chemistry.org The procedure offers significant improvements over conventional methods by providing cleaner products in higher yields, which is particularly valuable for the incorporation of the 3-isoxazolol moiety into biologically active molecules. organic-chemistry.org

Green Chemistry Approaches in 3-Methylisoxazole Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound and its derivatives, several environmentally benign methods have been developed that reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free Methods for 3-Amino-5-Methylisoxazole (B124983) Schiff Bases

A significant advancement in the green synthesis of isoxazole derivatives is the development of solvent-free methods for the preparation of 3-amino-5-methylisoxazole Schiff bases. tandfonline.comresearchgate.netresearcher.life These methods typically involve a single-step condensation reaction between 3-amino-5-methylisoxazole and various aromatic aldehydes. tandfonline.comresearchgate.netresearcher.life

One such protocol utilizes N,N-dimethylethanolamine (DMEA) as a green catalyst under solvent-free conditions at room temperature. tandfonline.com This approach is notable for its simplicity, speed, and high yields of the desired Schiff bases. tandfonline.com The reactions are often complete within a short period, and the use of a volatile and low-cost catalyst that can be easily removed makes the workup procedure straightforward. tandfonline.com The absence of a solvent not only reduces environmental impact but also simplifies the reaction setup and can lead to increased reaction rates.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comresearchgate.nettsijournals.com This technique has been successfully applied to the synthesis of various isoxazole derivatives.

For instance, the synthesis of 3-amino-5-methylisoxazole Schiff bases has been significantly improved by using microwave irradiation. tsijournals.comresearchgate.nettsijournals.com In one study, the reaction time for the condensation of 3-amino-5-methylisoxazole with substituted salicylaldehydes was reduced from several hours under conventional reflux conditions to just 30 seconds using microwave assistance, with a notable increase in product yields (from 70-81% to 90-95%). tsijournals.comresearchgate.nettsijournals.com Microwave-assisted synthesis has also been employed for the preparation of 5-trichloromethyl-substituted 1-phenyl-1H-pyrazoles and this compound-5-carboxamides, demonstrating the broad applicability of this technology in heterocyclic chemistry. researchgate.net Furthermore, an efficient synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety has been developed using a catalyst-free, microwave-assisted 1,3-dipolar cycloaddition. nih.gov

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-5-methylisoxazole Schiff bases | Conventional Heating | ≥ 3 hours | 70-81% | tsijournals.comresearchgate.net |

| 3-Amino-5-methylisoxazole Schiff bases | Microwave-Assisted | 30 seconds | 90-95% | tsijournals.comresearchgate.nettsijournals.com |

| 3-Substituted bis-isoxazole ethers | Microwave-Assisted | Not specified | 31-92% | nih.gov |

Ultrasonication in Heterocyclic Synthesis

Ultrasonication, the use of ultrasound to promote chemical reactions, is another green chemistry technique that has found application in the synthesis of isoxazoles. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized hot spots with high temperatures and pressures, thereby accelerating reactions. chesci.com

Several studies have reported the use of ultrasound irradiation for the synthesis of isoxazole derivatives. For example, a one-pot, three-component method for the synthesis of diverse isoxazole derivatives has been developed using pyridine (B92270) as an organocatalyst in an aqueous ethanolic solution at room temperature under ultrasonication, affording high yields. nih.gov Another approach describes the synthesis of 4H-isoxazol-5-ones using itaconic acid as an organocatalyst under ultrasonic irradiation. sciensage.info Additionally, the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed cycloaddition reaction between aromatic nitrile oxides and alkynes has been achieved under ultrasound irradiation, although this method provided low to moderate yields. The use of ultrasound can significantly reduce reaction times and often leads to cleaner reactions with improved yields. chesci.com

Use of Nanoparticles (e.g., Fe3O4@SiO2) in Bulk Synthesis

The bulk synthesis of 5-amino-3-methylisoxazole (B44965), a crucial intermediate in medicinal chemistry, has been traditionally hampered by low yields, typically around 40%. asianpubs.orgresearchgate.net The standard synthesis involves the reaction of 3-aminocrotonitrile with hydroxylamine hydrochloride in an aqueous medium. asianpubs.org This reaction is exothermic, and the product is thermally sensitive, with a tendency to decompose explosively around 70°C, necessitating strict temperature control between 0-25°C. asianpubs.orgresearchgate.net These low reaction temperatures are a primary contributor to the low yields. asianpubs.orgresearchgate.net

A significant advancement in this process involves the use of silica-coated magnetite nanoparticles (Fe3O4@SiO2) as an inert support surface. asianpubs.orgresearchgate.net This nanotechnology-based approach has been shown to dramatically improve the reaction yield to approximately 80%, effectively doubling the output of the conventional method. asianpubs.orgresearchgate.net The Fe3O4@SiO2 nanoparticles, typically around 40 nm in size, are prepared via a modified Stöber protocol. asianpubs.orgresearchgate.net The presence of some larger, 200 nm particles in the mixture facilitates easy magnetic separation from the reaction medium. asianpubs.orgresearchgate.net The proposed mechanism suggests that the silica (B1680970) surface stabilizes reaction intermediates, thereby enhancing the cyclization process. researchgate.net The workup procedure is straightforward, involving magnetic removal of the nanoparticles, basification of the mixture, and extraction of the final product. asianpubs.orgresearchgate.net

Table 1: Comparison of Synthesis Methods for 5-Amino-3-methylisoxazole

| Feature | Conventional Method | Nanoparticle-Assisted Method |

|---|---|---|

| Reactants | 3-Aminocrotonitrile, Hydroxylamine Hydrochloride | 3-Aminocrotonitrile, Hydroxylamine Hydrochloride |

| Catalyst/Support | None | Fe3O4@SiO2 Nanoparticles |

| Typical Yield | ~40% asianpubs.orgresearchgate.net | ~80% asianpubs.orgresearchgate.net |

| Temperature | 0-25°C asianpubs.orgresearchgate.net | Room Temperature asianpubs.org |

| Key Challenge | Low yield due to thermal instability of product. asianpubs.orgresearchgate.net | Scalability and nanoparticle synthesis. |

| Workup | Standard extraction. | Magnetic separation followed by extraction. asianpubs.orgresearchgate.net |

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. 5-Amino-3-methylisoxazole is a valuable building block in such reactions for generating diverse heterocyclic scaffolds.

Three-Component Heterocyclizations of 5-Amino-3-methylisoxazole

5-Amino-3-methylisoxazole readily participates in three-component heterocyclizations with various aldehydes and carbonyl compounds, leading to a range of fused heterocyclic systems. arkat-usa.org The direction of these reactions and the final products can be controlled by carefully selecting the reaction conditions, such as the energy source (conventional heating, microwave irradiation, ultrasonication), solvent, and catalysts. arkat-usa.orgbeilstein-journals.org

For instance, the reaction between 5-amino-3-methylisoxazole, cyclic 1,3-diketones (like dimedone), and aromatic aldehydes can selectively produce 6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-ones. arkat-usa.org When salicylaldehydes are used as the aldehyde component, the reaction can yield a mixture of products, including isoxazolo[5,4-b]quinolin-5(4H)-ones and 2,3,4,9-tetrahydro-1H-xanthen-1-ones. arkat-usa.org However, the selectivity can be steered; the use of a base like triethylamine (B128534) (Et3N) in ethanol (B145695) favors the formation of xanthenones. arkat-usa.org

Another significant three-component reaction involves 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides. beilstein-journals.orgbeilstein-journals.org This reaction is particularly notable for its switchable pathways, which can be directed by the choice of catalyst and energy source to produce different heterocyclic cores. beilstein-journals.orgbeilstein-journals.org

Table 2: Products of Three-Component Reactions of 5-Amino-3-methylisoxazole

| Reactant 2 | Reactant 3 | Conditions | Major Product |

|---|---|---|---|

| Dimedone | Aromatic Aldehydes | Microwave Irradiation (Water) | Dihydroisoxazolo[5,4-b]pyridines nih.gov |

| Cyclic 1,3-Diketones | Salicylaldehydes | Et3N (Ethanol) | Tetrahydro-1H-xanthen-1-ones arkat-usa.org |

| N-aryl-3-oxobutanamides | Salicylaldehyde | Ultrasonication (Room Temp) | 4-(Isoxazol-5-ylamino)chroman-3-carboxamides beilstein-journals.org |

| N-aryl-3-oxobutanamides | Salicylaldehyde | Yb(OTf)3 (Room Temp) | Dihydroisoxazolo[5,4-b]pyridine-5-carboxamides beilstein-journals.org |

Influence of Aryl Substituents on Reaction Behavior

The behavior of the three-component reaction between 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides is unexpectedly and profoundly influenced by the nature of the substituent on the N-aryl group. beilstein-journals.orgbeilstein-journals.org This influence allows for chemoselective synthesis of distinct heterocyclic scaffolds from the same set of starting materials by merely altering the reaction conditions or the aryl substituent. beilstein-journals.orgbeilstein-journals.org

A key study demonstrated this switchable behavior:

When N-(2-methoxyphenyl)-3-oxobutanamide is used, applying ultrasonic activation at room temperature selectively yields substituted 4-(isoxazol-5-ylamino)chroman-3-carboxamide . beilstein-journals.orgbeilstein-journals.org However, introducing a Lewis acid catalyst like ytterbium triflate (Yb(OTf)3) under the same conditions (stirring or sonication) switches the reaction pathway to produce 4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide . beilstein-journals.org

In contrast, when N-phenyl-3-oxobutanamide (lacking the 2-methoxy group) is used, the reaction catalyzed by Yb(OTf)3 yields the isoxazolo[5,4-b]pyridine (B12869864) derivative under both mechanical stirring and ultrasonication. beilstein-journals.org

This substituent-dependent reactivity highlights a sophisticated level of control in MCRs, where electronic and steric effects of a substituent can be exploited to direct the reaction toward a desired molecular architecture. beilstein-journals.org

Table 3: Influence of N-Aryl Substituent and Conditions on Reaction Outcome

| N-Aryl-3-oxobutanamide Substituent | Conditions | Catalyst | Product Type |

|---|---|---|---|

| N-(2-Methoxyphenyl) | Ultrasonication, RT, 4h | None | Chroman-3-carboxamide beilstein-journals.org |

| N-(2-Methoxyphenyl) | Stirring, RT, 4h | Yb(OTf)3 | Isoxazolo[5,4-b]pyridine beilstein-journals.org |

| N-Phenyl | Stirring, RT, 4h | Yb(OTf)3 | Isoxazolo[5,4-b]pyridine beilstein-journals.org |

| N-Phenyl | Ultrasonication, RT, 4h | Yb(OTf)3 | Isoxazolo[5,4-b]pyridine beilstein-journals.org |

| N-(2-Chlorophenyl) | Ultrasonication, RT, 4h | Yb(OTf)3 | Isoxazolo[5,4-b]pyridine beilstein-journals.org |

Derivatization Strategies for this compound

The functionalization of the this compound core and its derivatives is essential for creating analogues with diverse properties. Alkylation, arylation, and Mannich base formation are common and effective derivatization strategies.

Alkylation and Arylation Reactions

Derivatives of 5-amino-3-methylisoxazole can be readily functionalized through alkylation and arylation reactions. The heterocyclic products obtained from MCRs often serve as substrates for further modification. For example, the pyridine NH group within the 6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one scaffold can be easily alkylated using various alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in DMF. arkat-usa.org

Another reported method involves the alkylation at the 4-position of the isoxazole ring. researchgate.netresearchgate.net In this procedure, 5-amino-3-methylisoxazole is treated with Mannich base hydrochlorides to yield isoxazolo[5,4-b]pyridine derivatives. researchgate.netresearchgate.net While direct C-H arylation on the this compound core is less commonly detailed in this specific context, modern palladium-catalyzed C-H activation strategies are widely used for such transformations on various heterocyclic systems, indicating potential avenues for future exploration. researchgate.net

Mannich Base Formation

The amino group of 5-amino-3-methylisoxazole possesses an active hydrogen atom, making it suitable for the Mannich reaction. researchgate.netresearchgate.net This reaction involves the amino-methylation of the amine with formaldehyde (B43269) and a secondary amine, such as piperidine, morpholine, or piperazine. researchgate.netresearchgate.netijpsonline.com The resulting products are known as Mannich bases. researchgate.netresearchgate.net This one-pot condensation is a versatile method for introducing an aminomethyl substituent onto the isoxazole derivative, which can be a useful synthetic handle for further transformations or for its own biological activity. researchgate.netresearchgate.net

Table 4: Mannich Bases Derived from 5-Amino-3-methylisoxazole

| Secondary Amine | Resulting Mannich Base Structure (Substituent on Amino N) | Reference |

|---|---|---|

| Piperidine | -CH2-N(C5H10) | researchgate.netresearchgate.net |

| Morpholine | -CH2-N(C4H8O) | researchgate.netresearchgate.net |

| N-methylpiperazine | -CH2-N(C4H8NCH3) | researchgate.netresearchgate.net |

Diazotization Reactions

Diazotization reactions are a cornerstone in the synthesis of various heterocyclic compounds, and the isoxazole series is no exception. This process typically involves the treatment of a primary aromatic amine with a source of nitrous acid to form a diazonium salt, which can then be used in subsequent coupling reactions.

In the context of this compound derivatives, 3-amino-5-methylisoxazole serves as a key precursor. The diazotization of this amine followed by coupling reactions allows for the introduction of an azo group, leading to the formation of azo dyes. For instance, diazotized 3-amino-5-methylisoxazole has been successfully coupled with 8-hydroxyquinoline (B1678124) to produce the corresponding azo dye. researchgate.net Similarly, coupling reactions with various diazonium salts can yield both mono and bisazo dyes of the isoxazole derivative. researchgate.net The synthesis of hetarylazocoumarin dyes has also been achieved through the diazotization of heterocyclic amines, including 3-amino-5-methylisoxazole, using nitrosyl sulfuric acid, followed by coupling with 4-hydroxy-2H-1-benzopyran-2-one. researchgate.net

Furthermore, the diazotization of 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide is a key step in obtaining a series of 5-substituted this compound[5,4-d]1,2,3-triazin-4-one derivatives. nih.gov This highlights the versatility of diazotization in creating fused heterocyclic systems based on the isoxazole core.

A general procedure for the diazotization of heterocyclic amines involves the use of nitrosyl sulfuric acid. researchgate.net For the synthesis of 3-amino-5-nitro-2,1-benzisothiazole diazonium salt, the process involves dissolving the amine in sulfuric acid, cooling the mixture, and then adding nitrosyl sulfuric acid to carry out the diazotization reaction. google.com

Table 1: Examples of Diazotization Reactions Involving Isoxazole Derivatives

| Starting Material | Reagents | Product Type | Ref. |

| 3-Amino-5-methylisoxazole | Nitrosyl sulfuric acid, 8-hydroxyquinoline | Azo dye | researchgate.net |

| 3-Amino-5-methylisoxazole | Nitrosyl sulfuric acid, 4-hydroxy-2H-1-benzopyran-2-one | Hetarylazocoumarin dye | researchgate.net |

| 5-Amino-3-methylisoxazol-4-carboxylic acid hydrazide | Diazotizing agent | This compound[5,4-d]1,2,3-triazin-4-one derivative | nih.gov |

| 3-Amino-5-nitro-2,1-benzisothiazole | Nitrosyl sulfuric acid, Sulfuric acid | Diazonium salt | google.com |

Schiff Base Formation from 3-amino-5-methylisoxazole

The formation of Schiff bases from 3-amino-5-methylisoxazole is a widely employed synthetic strategy to generate a diverse range of isoxazole derivatives. This reaction involves the condensation of the primary amino group of 3-amino-5-methylisoxazole with various aldehydes, typically aromatic aldehydes.

Several methods have been reported for the synthesis of these Schiff bases, with variations in reaction conditions, catalysts, and solvents. Conventional methods often involve refluxing a mixture of 3-amino-5-methylisoxazole and the respective aldehyde in a solvent such as ethanol or methanol (B129727) for several hours. tandfonline.comjocpr.com For example, Schiff bases have been synthesized by refluxing equimolar amounts of 3-amino-5-methylisoxazole with salicylaldehyde, 2,3-dihydroxybenzaldehyde, 2,4-dihydroxybenzaldehyde, 2,5-dihydroxybenzaldehyde, or o-hydroxynaphthaldehyde in absolute ethanol. tandfonline.com Another conventional approach involves adding a methanolic solution of substituted salicylaldehydes dropwise to a methanolic solution of 3-amino-5-methylisoxazole and refluxing the mixture. jocpr.com

More recent and environmentally friendly approaches have also been developed. A solvent-free method using dimethylethanolamine (DMEA) as a green catalyst allows for the single-step condensation of 3-amino-5-methylisoxazole with various aromatic aldehydes at room temperature, resulting in excellent yields in a short time. tandfonline.com Microwave-assisted synthesis has also proven to be a highly efficient alternative, significantly reducing the reaction time from hours to seconds and improving yields compared to conventional heating methods. tsijournals.com

The resulting Schiff bases are valuable intermediates in coordination chemistry, readily forming complexes with various metal ions such as Cu(II), Ni(II), and Co(II). tandfonline.comjocpr.com

Table 2: Comparison of Synthetic Methods for Schiff Base Formation

| Method | Aldehyde Reactants | Catalyst/Solvent | Reaction Time | Yield | Ref. |

| Conventional Reflux | Salicylaldehyde, Dihydroxybenzaldehydes, o-Hydroxynaphthaldehyde | Absolute Ethanol | 1 hour | Not specified | tandfonline.com |

| Conventional Reflux | Substituted Salicylaldehydes | Methanol | 2 hours | 80-85% | jocpr.com |

| Green Synthesis | Various Aromatic Aldehydes | DMEA (solvent-free) | 40 minutes | Excellent | tandfonline.com |

| Microwave-Assisted | Substituted Salicylaldehydes | Not specified (minimal solvent) | 30 seconds | 90-95% | tsijournals.com |

Synthesis of 3-Aryl-4-arylamine Methyl Isoxazoles

The synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives has been reported, showcasing a multi-step pathway to access this specific class of compounds. sioc-journal.cn This synthetic route begins with ethyl 3-arylisoxazole-4-carboxylate as the starting material.

The key transformations involved in this synthesis are:

Reduction: The initial step involves the reduction of the ester group in ethyl 3-arylisoxazole-4-carboxylate.

Bromination: Following the reduction, a bromination reaction is carried out.

Substitution: The final step is a substitution reaction to introduce the arylamine moiety at the 4-position of the isoxazole ring.

This sequence of reactions provides a method to construct isoxazoles with aryl substituents at the 3-position and an arylamine group at the 4-position, attached via a methyl linker. sioc-journal.cn The resulting compounds have been identified and characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and HRMS. sioc-journal.cn

It is important to distinguish this class of compounds from 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which are synthesized through a one-pot, multicomponent reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalytic conditions. nih.govorgchemres.orgresearchgate.netdvpublication.com Another related but distinct synthesis involves the preparation of 3-aryl-isoxazoles via a nitrile oxide cycloaddition. umt.edu

Introduction of Sulfonate Ester Function

The introduction of a sulfonate ester group into the isoxazole nucleus is a significant synthetic modification that can lead to compounds with a wide range of potential applications. researchgate.net This functionalization can be achieved through the reaction of a hydroxyisoxazole derivative with a sulfonyl chloride.

A specific example involves the synthesis of a 3-O-sulfonate of 4-(2,4-dichlorobenzyl)-3-hydroxy-5-methylisoxazole. tandfonline.com This reaction is carried out by treating the hydroxyisoxazole with benzenesulfonyl chloride in the presence of triethylamine (Et₃N). This process yields the desired 3-O-sulfonate ester, although the formation of a 2-sulfonylated byproduct can also occur. tandfonline.com

The sulfonyl chloride moiety itself is a key reactive group. Isoxazole-3-sulfonyl chloride, for instance, is a highly electrophilic compound that readily undergoes nucleophilic substitution reactions with alcohols to yield sulfonate esters. This reactivity makes sulfonylated isoxazoles valuable intermediates for the synthesis of a broader range of derivatives.

The transformation of 3,5-bis(hydroxyphenyl)-1,2-isoxazoles to their corresponding sulfonate ester derivatives has also been described, further demonstrating the applicability of this synthetic strategy. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 Methylisoxazole

Ring-Opening Reactions and Transformations

The isoxazole (B147169) ring is readily cleaved under several conditions. thieme-connect.de One significant transformation involves the catalytic hydrogenation of isoxazoles, which cleaves the N-O bond to yield β-amino enones. clockss.org Similarly, N-alkylation of the isoxazole ring to form an N-alkylisoxazolium salt, followed by treatment with a base like sodium alkoxide, also results in ring opening to produce these β-amino enones. clockss.org Deprotonation can also lead to ring opening, a process that often competes with other reaction pathways depending on the specific reaction conditions and the substitution pattern of the isoxazole. thieme-connect.de

Fragmentation Pathways and Dissociation Chemistry

The study of fragmentation pathways, often through mass spectrometry techniques, provides deep insight into the structure and stability of molecules. Collision-Induced Dissociation (CID) is a mass spectrometry method where an ion is accelerated and collided with neutral gas molecules (like argon), causing the ion to fragment. wikipedia.org The resulting fragment ions are then analyzed to elucidate the dissociation pathways. The fragmentation chemistry of isoxazoles, including 3-methylisoxazole, has been investigated under negative ion conditions using CID. researchgate.netnih.gov

The fragmentation of the deprotonated ion of this compound, [M-H]⁻, has been rationalized through CID experiments and deuterium (B1214612) labeling studies. capes.gov.br Theoretical studies using direct chemical dynamics simulations have further elucidated the atomic-level mechanisms of these dissociation processes. researchgate.netacs.orgnih.gov

In the case of this compound, deprotonation occurs predominantly at the C5 position. capes.gov.br The subsequent collision-induced fragmentation of this anion proceeds primarily through two bond cleavages: the N-O bond and the C(3)-C(4) bond. capes.gov.br This specific fragmentation pattern leads to the formation of distinct neutral and ionic products. capes.gov.br

| Precursor Ion | Primary Fragmentation Steps | Resulting Ionic Product | Resulting Neutral Product |

|---|---|---|---|

| [this compound - H]⁻ | Cleavage of N-O and C(3)-C(4) bonds | H-C≡C-O⁻ | CH₃CN (Acetonitrile) |

This pathway is distinct from that of 5-substituted isoxazoles, where deprotonation at C3 leads to N-O bond cleavage to form a stable α-cyanoenolate. capes.gov.br The specific fragmentation of deprotonated this compound highlights how substituent position dictates reactivity.

Direct chemical dynamics simulations of the CID of deprotonated this compound have revealed that its dissociation is dominated by a nonstatistical shattering mechanism. researchgate.netacs.orgnih.gov In a typical statistical dissociation, the kinetic energy from the collision is converted into internal vibrational energy, which is then randomized throughout the molecule's various vibrational modes before a bond eventually breaks.

However, in a nonstatistical shattering mechanism, the ion fragments rapidly upon collision with the neutral gas, without the internal energy being fully redistributed. iitj.ac.in This indicates that the dissociation is not governed by the weakest bond in a thermodynamically controlled process, but rather by the direct, dynamics-driven impact of the collision. This shattering mechanism leads to a variety of reaction products and pathways that are observed in the simulations and align with experimental results. researchgate.netacs.org

Collision Induced Dissociation (CID) of Deprotonated this compound

Thermal Rearrangements and Pyrolysis

Heating isoxazole derivatives can induce significant molecular rearrangements and decomposition. The pyrolysis of isoxazoles often involves the initial cleavage of the weak N-O bond, leading to the formation of highly reactive intermediates such as vinylnitrenes. researchgate.netacs.org

Studies on the high-pressure pulsed pyrolysis of isoxazole and its methylated derivatives, such as 3,5-dimethylisoxazole (B1293586), show that these vinylnitrene intermediates play a pivotal role in the subsequent rearrangements. researchgate.netacs.org In the case of 3,5-dimethylisoxazole, thermal rearrangement can lead to the formation of 2,5-dimethyloxazole (B1606727) at higher temperatures. researchgate.netacs.org Gas-phase thermal isomerization of substituted isoxazoles, such as 3-amino-5-methylisoxazole (B124983), into their corresponding oxazole (B20620) isomers is also a known thermal process. researchgate.net

A notable thermal transformation is the cascade rearrangement observed in 3-acylamino-5-methylisoxazoles. nih.gov This process involves a sequence of heterocyclic ring interconversions, ultimately transforming the initial isoxazole into a more stable oxazole derivative. nih.gov The reaction is interpreted as a cascade Boulton-Katritzky (BK) and Migration-Nucleophilic Attack-Cyclization (MNAC) rearrangement. nih.gov

The process begins with a base-catalyzed thermal rearrangement of the 3-acylamino-5-methylisoxazole. nih.gov This first step is a Boulton-Katritzky rearrangement, which is computationally shown to be the most favorable pathway, producing a less stable 3-acetonyl-1,2,4-oxadiazole (B8621924) as an intermediate. nih.govresearchgate.net As the reaction temperature increases, this oxadiazole intermediate undergoes a subsequent MNAC rearrangement, leading to the final, more stable 2-acylaminooxazole product. nih.gov

| Stage | Reaction Type | Reactant | Key Intermediate/Product | Conditions |

|---|---|---|---|---|

| 1 | Boulton-Katritzky (BK) Rearrangement | 3-Acylamino-5-methylisoxazole | 3-Acetonyl-1,2,4-oxadiazole (intermediate) | Base-catalyzed, thermal |

| 2 | Migration-Nucleophilic Attack-Cyclization (MNAC) | 3-Acetonyl-1,2,4-oxadiazole | 2-Acylaminooxazole (final product) | Increased temperature |

This cascade reaction demonstrates the utility of the isoxazole ring as a precursor for synthesizing other heterocyclic systems through controlled thermal rearrangements.

Irradiation with light can also induce transformations in the isoxazole ring. One such reaction is the Paternò–Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene or heterocycle. The photocycloaddition of both aromatic and aliphatic aldehydes to this compound has been reported. beilstein-journals.org This reaction proceeds with high selectivity to form bicyclic oxetanes, which are fused isoxazole-oxetane structures. beilstein-journals.org However, these photoproducts are often thermally unstable and sensitive to acid, readily reverting to the starting materials. beilstein-journals.org

Another significant photochemical process is the photoisomerization of isoxazoles into oxazoles. Theoretical studies on the related 3,5-dimethylisoxazole have identified several potential mechanistic pathways for this transformation. acs.org These include:

An internal cyclization-isomerization path. acs.org

A ring contraction-ring expansion path , which proceeds through a fleeting acetyl nitrile ylide intermediate. acs.org

A direct path. acs.org

Role of Vinylnitrene in Pyrolysis

The thermal decomposition, or pyrolysis, of isoxazoles is a complex process where carbonyl-vinylnitrenes have been identified as pivotal intermediates. researchgate.netnih.gov Research on the pyrolysis of isoxazole and its methylated derivatives, such as 3,5-dimethylisoxazole, provides critical insights into the reaction pathways. researchgate.netacs.org These studies have overturned previous assumptions that vinylnitrenes are closed-shell singlet species, revealing them to be open-shell singlet biradicaloids, a finding that requires multiconfigurational quantum chemical calculation methods to model accurately. researchgate.netnih.gov

In the case of 3,5-dimethylisoxazole, pyrolysis at moderate temperatures yields 2-acetyl-3-methyl-2H-azirine. researchgate.netnih.govacs.org However, as the temperature increases, the reaction landscape shifts, and 2,5-dimethyloxazole becomes the exclusive rearrangement product observed, alongside dissociation products. researchgate.netnih.govacs.org This temperature-dependent product formation underscores the complex role of the vinylnitrene intermediate, which governs the rearrangement pathways. The vinylnitrene intermediate is central to theoretical models that explain the reactivity of isoxazoles under pyrolytic conditions. uc.pt

Table 1: Pyrolysis Products of 3,5-Dimethylisoxazole

| Pyrolysis Temperature | Major Rearrangement Product |

|---|---|

| Moderate | 2-acetyl-3-methyl-2H-azirine researchgate.netnih.gov |

Nucleophilic and Electrophilic Attack Patterns

The isoxazole ring and its substituents dictate the patterns of nucleophilic and electrophilic attack. The electron-withdrawing nature of the isoxazole ring can influence the reactivity of adjacent functional groups. researchgate.net For instance, in diester derivatives of this compound, the ring's properties, combined with the complexing ability of the isoxazole oxygen, direct the regioselective attack of nucleophiles like Grignard reagents. researchgate.net

When an amino group is attached to the isoxazole ring, as in 3-amino-5-methylisoxazole or 5-amino-3-methylisoxazole (B44965), its nucleophilic character is prominent in various reactions. Studies on heterocyclizations involving pyruvic acid derivatives have established that only the exocyclic NH2-nucleophilic center of 3-amino-5-methylisoxazole participates in these transformations. researchgate.net

Similarly, in three-component reactions involving 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides, the amino group acts as the key nucleophile. researchgate.netbeilstein-journals.org Under ultrasonic activation at room temperature, the reaction proceeds via the exocyclic NH2-group of the aminoisoxazole, leading to the formation of substituted chroman-3-carboxamides. beilstein-journals.org This contrasts with other potential pathways that might involve the 4-CH center of the isoxazole ring, demonstrating the specific reactivity of the amino nucleophile in this system. beilstein-journals.org

Stereoselective and Regioselective Transformations

Derivatives of this compound are valuable substrates in reactions that require high levels of stereochemical and regiochemical control.

A notable example of regioselectivity is the mono-addition of Grignard reagents to dimethyl this compound-4,5-dicarboxylate. researchgate.net The reaction occurs selectively at the 5-ester position to afford 5-keto derivatives. This outcome is attributed to the complexing ability of the isoxazole oxygen atom and the electron-withdrawing effect of the isoxazole ring, which directs the nucleophilic attack. researchgate.net

Furthermore, this compound derivatives have been employed in highly controlled asymmetric reactions. An organocatalytic [3+2] cycloaddition between 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and 3-isothiocyanato oxindoles demonstrates both regio- and stereoselectivity. nih.gov This reaction proceeds via a β-regioselective pathway to construct complex polycyclic molecules containing three contiguous stereocenters with high yields, diastereomeric ratios, and enantiomeric excess. nih.gov

Table 2: Regio- and Stereoselective [3+2] Cycloaddition

| Product Attribute | Result |

|---|---|

| Yield | Up to 96% nih.gov |

| Diastereomeric Ratio (dr) | >20:1 nih.gov |

These transformations highlight the utility of the this compound scaffold in directing chemical reactions to achieve specific and complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 3 Methylisoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectra of 3-methylisoxazole derivatives are characterized by distinct signals that correspond to the protons of the isoxazole (B147169) ring and its substituents. The methyl group at the C3 position typically appears as a sharp singlet in the upfield region of the spectrum. For instance, in a series of 5-aryl-3-methylisoxazoles, the C3-methyl protons resonate around δ 2.33-2.34 ppm. mdpi.com The proton at the C4 position of the isoxazole ring also gives a characteristic singlet, with its chemical shift being influenced by the nature of the substituent at the C5 position. For example, the C4-H signal is observed at δ 6.24 ppm when the C5 substituent is a 4-methoxyphenyl (B3050149) group and shifts slightly to δ 6.34 ppm with a 4-chlorophenyl group at C5. mdpi.com

The coupling constants between adjacent protons provide valuable information about the connectivity of the molecule. In derivatives where the isoxazole ring is fused to another ring system, these coupling constants are crucial for determining the stereochemistry. For example, in some azetidin-2-one (B1220530) derivatives, the coupling constant between H-3 and H-4 can distinguish between cis (J = 5-6 Hz) and trans (J = 0-2 Hz) isomers. ipb.pt

Below is a table summarizing the ¹H NMR data for selected this compound derivatives.

| Compound Name | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-(4-Methoxyphenyl)-3-methylisoxazole mdpi.com | CDCl₃ | CH₃ | 2.33 | s | - |

| C⁴-H | 6.24 | s | - | ||

| CH₃O | 3.85 | s | - | ||

| ArH | 6.96 | d | 8.8 | ||

| ArH | 7.69 | d | 8.8 | ||

| 5-(4-Chlorophenyl)-3-methylisoxazole mdpi.com | CDCl₃ | CH₃ | 2.34 | s | - |

| C⁴-H | 6.34 | s | - | ||

| ArH | 7.41 | d | 8.0 | ||

| ArH | 7.67 | d | 8.0 | ||

| 3-Methyl-5-(thiophen-2-yl)isoxazole mdpi.com | CDCl₃ | CH₃ | 2.33 | s | - |

| C⁴-H | 6.24 | s | - | ||

| ArH | 7.11 | t | 4.4 | ||

| ArH | 7.43 | d | 4.8 | ||

| ArH | 7.48 | d | 3.6 |

¹³C NMR Chemical Shift Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the isoxazole ring are particularly informative. The C3 and C5 carbons typically resonate at lower fields due to their proximity to the heteroatoms, while the C4 carbon appears at a higher field. Substituent effects on the ¹³C NMR chemical shifts of the isoxazole ring have been studied, providing insights into the electronic properties of these derivatives. nih.govnih.gov

For example, in 5-(4-methoxyphenyl)-3-methylisoxazole, the isoxazole ring carbons C3, C4, and C5 resonate at δ 160.8, 98.7, and 169.5 ppm, respectively. mdpi.com The methyl carbon at C3 shows a characteristic signal at around δ 11.4 ppm. mdpi.com The chemical shifts of the carbons in the substituent groups can also be readily assigned.

A table of ¹³C NMR chemical shifts for representative this compound derivatives is provided below.

| Compound Name | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 5-(4-Methoxyphenyl)-3-methylisoxazole mdpi.com | CDCl₃ | CH₃ | 11.4 |

| C⁴ | 98.7 | ||

| C³ | 160.8 | ||

| C⁵ | 169.5 | ||

| CH₃O | 55.2 | ||

| Ar-C | 114.2, 120.3, 127.2, 160.2 | ||

| 5-(4-Chlorophenyl)-3-methylisoxazole mdpi.com | CDCl₃ | CH₃ | 11.4 |

| C⁴ | 100.4 | ||

| C³ | 160.4 | ||

| C⁵ | 168.4 | ||

| Ar-C | 125.9, 126.9, 129.1, 135.9 | ||

| 3-Methyl-5-(thiophen-2-yl)isoxazole mdpi.com | CDCl₃ | CH₃ | 11.4 |

| C⁴ | 100.0 | ||

| C³ | 160.3 | ||

| C⁵ | 160.4 | ||

| Ar-C | 126.7, 127.7, 128.0, 129.4 |

2D NMR Techniques for Complex Structures

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. weebly.comresearchgate.net Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ugm.ac.id These techniques allow for the complete and accurate assignment of all ¹H and ¹³C signals, even in intricate molecular architectures. ipb.pt For instance, HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. ugm.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectra of this compound derivatives display characteristic absorption bands corresponding to the vibrations of specific bonds. The isoxazole ring itself gives rise to several characteristic bands. For example, C=N stretching vibrations are typically observed in the 1600-1650 cm⁻¹ region, while C-O stretching appears in the 1200-1260 cm⁻¹ range. The presence of a methyl group is indicated by C-H stretching and bending vibrations. libretexts.orglibretexts.org

Substituents on the isoxazole ring will also show their characteristic IR absorptions. For instance, a carbonyl group (C=O) in an ester or ketone substituent will exhibit a strong absorption band in the region of 1670-1780 cm⁻¹. pressbooks.pub An aromatic ring substituent will show C=C stretching bands around 1450-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹. libretexts.org

The following table lists characteristic IR absorption frequencies for some this compound derivatives.

| Compound Name | Medium | Functional Group | Absorption Frequency (ν, cm⁻¹) |

| 5-(4-Methoxyphenyl)-3-methylisoxazole mdpi.com | KBr | C=C (aromatic), C=N | 1612, 1510 |

| C-O (ether) | 1253, 1022 | ||

| 5-(4-Bromophenyl)-3-methylisoxazole mdpi.com | KBr | C=N | 1598 |

| C-Br | 1061 | ||

| 3-Methyl-5-(thiophen-2-yl)isoxazole mdpi.com | KBr | C=N, C=C (thiophene) | 1605, 1422 |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, MS is used to confirm the molecular formula and to gain structural insights through the analysis of fragmentation patterns. researchgate.netresearchgate.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can be used to deduce the structure of the molecule. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental composition of a molecule, which is crucial for confirming the molecular formula of newly synthesized this compound derivatives. umb.edulongdom.org HRMS is particularly valuable when dealing with complex molecules or when trying to distinguish between compounds with the same nominal mass but different elemental compositions. innovareacademics.in The accurate mass data obtained from HRMS, in conjunction with NMR and IR data, provides irrefutable evidence for the structure of a this compound derivative. mdpi.comresearchgate.netmdpi.com

X-ray Diffraction Crystallography for Solid-State Structures

X-ray diffraction crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and packing of this compound derivatives.

Several studies have utilized single-crystal X-ray diffraction to elucidate the structures of various this compound compounds. For instance, the crystal structure of 3-methyl-4-(3-methyl-isoxazol-5-yl)isoxazol-5(2H)-one monohydrate revealed that the two interconnected five-membered rings are nearly coplanar. researchgate.net In the crystal lattice, molecules are linked through water molecules via N–H···O and O–H···O hydrogen bonds, forming a two-dimensional sheet. researchgate.net These sheets are further connected by π–π interactions, creating a three-dimensional network. researchgate.net

In another example, the analysis of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one showed that the isoxazole and hydroxybenzylidene rings are nearly coplanar. researchgate.net The crystal packing is stabilized by a combination of O–H⋯O and O–H⋯N hydrogen bonds, as well as offset π–π stacking interactions. researchgate.net Similarly, the crystal structure of 3-(2´-Chloro-6´-fluoro-phenyl)-4-(2´,3´-dihydro-1´,4´-benzoxazine)-5-methyl-isoxazole formamide (B127407) was determined to be orthorhombic, with molecules packed through C–H···O and C–H···F hydrogen bonds. cjsc.ac.cn

The structural study of a phosphoramide (B1221513) derivative based on 3-amino-5-methylisoxazole (B124983) highlighted the presence of two crystallographically independent molecules (conformers) in the lattice, arising from different orientations of the phenyl and isoxazole rings. nih.gov Furthermore, X-ray crystallography of its lanthanide complexes showed that the phosphoramide ligand coordinates to the metal center in both a monodentate and a bidentate fashion. nih.gov

The data obtained from X-ray diffraction studies are often presented in crystallographic information files (CIFs) and summarized in tables detailing crystal data and refinement parameters.

Table 1: Example of Crystal Data for a this compound Derivative

| Parameter | Value |

| Compound | 3-methyl-4-(3-methyl-isoxazol-5-yl)isoxazol-5(2H)-one monohydrate researchgate.net |

| Chemical Formula | C₈H₈N₂O₃·H₂O researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 7.0770 (4) researchgate.net |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | 90 |

| β (°) | Not Specified |

| γ (°) | 90 |

| Volume (ų) | Not Specified |

| Z | Not Specified |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. shu.ac.uk The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. wisdomlib.org For organic molecules like this compound derivatives, the most common transitions involve the excitation of non-bonding (n) or π electrons to anti-bonding π* orbitals (n → π* and π → π* transitions). shu.ac.uk These transitions are characteristic of molecules containing chromophores, which are typically unsaturated functional groups. shu.ac.uk

The UV-Vis spectra of this compound derivatives can provide insights into their electronic structure and conjugation. For example, the synthesis of (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one was characterized by UV-Vis spectroscopy, with spectra recorded in different organic solvents to study the electronic behavior of the molecule. researchgate.net The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions within the molecule. shu.ac.uk

In the study of phosphoramides bearing an isoxazole derivative, UV-Vis spectroscopy was part of the spectroscopic characterization of the synthesized compounds. nih.govuobaghdad.edu.iq Similarly, the characterization of 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde involved recording its UV-visible spectrum to investigate its photochromic properties. researchgate.net Upon irradiation, a new visible absorption band appeared, indicating a change in the electronic structure of the molecule. researchgate.net

The position and intensity of absorption bands can be influenced by the solvent polarity and the presence of different substituents on the this compound core. Generally, π → π* transitions are more intense (higher molar absorptivity) than n → π* transitions. shu.ac.uk

Table 2: Example of UV-Vis Absorption Data for a this compound Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde researchgate.net | Not Specified | 475 | Not Specified | Not Specified |

| (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one researchgate.net | Various Organic Solvents | Not Specified | Not Specified | Not Specified |

Elemental Analysis

Elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the elemental composition of a compound. weebly.com This method involves the complete combustion of a known mass of the substance in an excess of oxygen. weebly.com The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. weebly.com From the masses of these products, the mass and percentage of carbon and hydrogen in the original sample can be calculated. khanacademy.org If other elements like nitrogen are present, they are typically converted to N₂ or nitrogen oxides and measured separately. weebly.com The percentage of oxygen is usually determined by difference.

The results of elemental analysis are crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition.

Numerous studies on this compound derivatives report the use of elemental analysis to verify their structures. For instance, the characterization of newly synthesized isoxazolylenamines and isoxazolo[2,3-a]pyrimidinones included elemental analysis, which confirmed the proposed structures. lew.ro Similarly, the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid derivatives involved elemental analysis, with the found percentages of C, H, and N being in good agreement with the calculated values. bibliotekanauki.pl For a series of 5-amino-3-methyl-N'-substituted-1,2-oxazole-4-carbohydrazides, elemental analysis was performed, and the results were found to be within ±0.4% of the theoretical values. bibliotekanauki.pl

Table 3: Example of Elemental Analysis Data for a this compound Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 5-amino-N'-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-3-methyl-1,2-oxazole-4-carbohydrazide (MAL4) | C₁₅H₂₁N₅O₄ | C: Not Specified, H: Not Specified, N: Not Specified | C: Not Specified, H: Not Specified, N: Not Specified |

| 5-amino-3-methylisoxazole-4-carboxylate (PUB7) bibliotekanauki.pl | C₁₉H₂₅N₃O₅ | C: 60.79, H: 6.71, N: 11.19 | C: 61.06, H: 6.73, N: 11.33 |

| N-(4-chlorophenyl)-2-(5-amino-3-methylisoxazole-4-carboxamido)-2-phenylacetamide (PUB1) bibliotekanauki.pl | C₁₉H₁₇ClN₄O₄ | C: 57.51, H: 4.32, N: 14.12 | C: 57.69, H: 4.19, N: 14.19 |

| (E)-N'-(2,4-dichlorobenzylidene)-5-amino-3-methylisoxazole-4-carbohydrazide bibliotekanauki.pl | C₁₂H₁₀Cl₂N₄O₂ | C: 46.03, H: 3.22, N: 17.89 | C: 45.80, H: 2.99, N: 17.53 |

Computational Chemistry and Theoretical Investigations of 3 Methylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of 3-methylisoxazole, offering a detailed view of its molecular and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized computational method to investigate the properties of this compound and its derivatives. DFT studies have been instrumental in understanding the competitive heterocyclic rearrangements of compounds like 3-acylamino-5-methylisoxazoles. nih.gov These studies reveal that under basic and neutral conditions, the Boulton-Katritzky (BK) rearrangement is a more favorable process than other potential pathways. nih.gov

DFT calculations have also been applied to explore the dissociation chemistry of deprotonated this compound. researchgate.netacs.org These investigations, often coupled with direct chemical dynamics simulations, help in understanding the fragmentation patterns observed in collision-induced dissociation (CID) experiments. researchgate.netacs.org Furthermore, quantum-chemical investigations using DFT have been performed on 5-substituted this compound[5,4-d]1,2,3-triazin-4-one derivatives to correlate their molecular structure with biological properties. nih.gov Theoretical studies on isoxazole-linked pyrazole (B372694) hybrids have also employed DFT to calculate molecular descriptors and predict their potential as antibacterial agents. ajchem-b.com

Basis Set Selection (e.g., 6-31G(d,p), B3LYP/6-31+G*)

The accuracy of DFT calculations is highly dependent on the choice of the basis set. For this compound and its derivatives, various Pople-style basis sets are commonly employed.

The 6-31G(d,p) basis set, for instance, has been used in conjunction with the B3LYP hybrid exchange-correlation energy functional to perform quantum-chemical investigations on 5-substituted this compound[5,4-d]1,2,3-triazin-4-one derivatives. nih.gov

The B3LYP/6-31+G * level of theory is another frequently used combination. It has been utilized in on-the-fly classical trajectory simulations to study the fractionation patterns of deprotonated isoxazole (B147169) and this compound upon collision with an argon atom. researchgate.netacs.org This method was selected based on its balance of computational cost and accuracy in describing the energy profiles of isoxazoles. acs.org

The selection of an appropriate basis set is crucial for obtaining reliable results. The choice often involves a compromise between accuracy and computational expense, with larger and more flexible basis sets providing more accurate results at a higher computational cost. researchgate.net

CASSCF and MP2-CAS Methods for Excited States

For studying the photochemical transformations and excited states of isoxazole derivatives, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset second-order perturbation theory with a CASSCF reference wave function (MP2-CAS) are employed.

These methods have been used to determine the mechanisms of photochemical transformations of 3,5-dimethylisoxazole (B1293586) in its first singlet excited state. acs.org The CASSCF method, with an appropriate active space, can describe the electronic structure of excited states and regions of the potential energy surface where multiple electronic configurations are important, such as at conical intersections. acs.orgbarbatti.org The MP2-CAS method can then be used to include dynamic electron correlation, providing more accurate energy predictions. acs.orggaussian.com

Molecular Dynamics (MD) Simulations

MD simulations have been used to study the dissociation chemistry of deprotonated this compound. researchgate.netacs.orgacs.org By simulating the collision of the deprotonated molecule with an inert gas atom, researchers can observe the resulting fragmentation pathways in detail. researchgate.netacs.org These direct chemical dynamics simulations are often performed at the B3LYP/6-31+G* level of theory. acs.org

In the context of drug design, MD simulations have been employed to understand the interaction of this compound derivatives with biological targets. For example, simulations have shown no significant conformational differences between this compound derivatives and their 3-unsubstituted counterparts when bound to human neutrophil elastase, which is consistent with their similar inhibitory activities. nih.gov Additionally, MD simulations have revealed that certain 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives can allosterically enhance the dimerization of the HIF-2α protein. nih.gov

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving this compound, including the identification of intermediates and transition states.

Theoretical studies have explored the thermal decomposition of isoxazole, a related compound. acs.org These studies propose reaction pathways and calculate the activation barriers for different decomposition channels, providing a more detailed understanding than what can be obtained from experiments alone. acs.org For instance, the mechanism for the formation of major products like CO and CH3CN has been computationally investigated. acs.org

In the study of heterocyclic rearrangements, DFT calculations have been used to map out the potential energy surfaces for different reaction pathways. nih.gov This allows for the determination of the most likely reaction mechanism by comparing the energies of transition states and intermediates. nih.govlibretexts.org For example, the thermal rearrangement of 3-acylaminoisoxazoles to 2-acylaminooxazoles is interpreted as a cascade of reactions involving an ancillary intermediate. nih.gov